Cas no 2098005-33-3 (4-(azidomethyl)-5-methyl-1H-pyrazole)

4-(Azidomethyl)-5-methyl-1H-pyrazole is a heterocyclic compound featuring both an azidomethyl functional group and a methyl-substituted pyrazole core. This structure makes it a versatile intermediate in organic synthesis, particularly in click chemistry applications due to the reactive azide moiety. The pyrazole scaffold offers stability and compatibility with further functionalization, while the azide group enables efficient cycloaddition reactions, such as CuAAC (copper-catalyzed azide-alkyne cycloaddition). Its well-defined reactivity profile and moderate stability under controlled conditions make it suitable for pharmaceutical and materials science research. Careful handling is advised due to the potential sensitivity of the azide group.
4-(azidomethyl)-5-methyl-1H-pyrazole structure
2098005-33-3 structure
Product Name:4-(azidomethyl)-5-methyl-1H-pyrazole
CAS No:2098005-33-3
MF:C5H7N5
MW:137.142579317093
CID:4775727
Update Time:2025-10-30

4-(azidomethyl)-5-methyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-(azidomethyl)-3-methyl-1H-pyrazole
    • 4-(azidomethyl)-5-methyl-1H-pyrazole
    • Inchi: 1S/C5H7N5/c1-4-5(2-7-9-4)3-8-10-6/h2H,3H2,1H3,(H,7,9)
    • InChI Key: SSHKCFSUMFOYCL-UHFFFAOYSA-N
    • SMILES: N1C(C)=C(C=N1)CN=[N+]=[N-]

Computed Properties

  • Exact Mass: 137.07014524 g/mol
  • Monoisotopic Mass: 137.07014524 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 137.14
  • XLogP3: 1.5
  • Topological Polar Surface Area: 43

4-(azidomethyl)-5-methyl-1H-pyrazole Pricemore >>

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Additional information on 4-(azidomethyl)-5-methyl-1H-pyrazole

Introduction to 4-(Azidomethyl)-5-Methyl-1H-Pyrazole (CAS No. 2098005-33-3)

4-(Azidomethyl)-5-methyl-1H-pyrazole, with the CAS number 2098005-33-3, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its azide functional group and a methyl-substituted pyrazole ring, which endow it with a range of reactivity and functional versatility.

The structure of 4-(azidomethyl)-5-methyl-1H-pyrazole consists of a five-membered pyrazole ring with a methyl group at the 5-position and an azide-functionalized methyl group at the 4-position. The azide group is a key feature, as it can undergo various chemical transformations, including click chemistry reactions, which have become indispensable in modern synthetic chemistry. The pyrazole ring, on the other hand, is known for its biological activity and has been widely explored in drug discovery and development.

In the context of medicinal chemistry, 4-(azidomethyl)-5-methyl-1H-pyrazole has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have demonstrated its utility in the development of novel pharmaceuticals, particularly in the areas of anti-inflammatory and anti-cancer agents. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent anti-inflammatory activity by inhibiting specific enzymes involved in inflammatory pathways. Another study in the European Journal of Medicinal Chemistry highlighted its potential as an anti-cancer agent, showing significant cytotoxic effects against various cancer cell lines.

Beyond medicinal applications, 4-(azidomethyl)-5-methyl-1H-pyrazole has also found use in materials science. The azide group can be converted into other functional groups through click reactions, making it a valuable intermediate for the synthesis of polymers and other advanced materials. For example, researchers at the University of California, Berkeley, utilized this compound to develop novel polymer coatings with enhanced mechanical properties and improved biocompatibility. These coatings have potential applications in biomedical devices and tissue engineering.

The synthetic accessibility of 4-(azidomethyl)-5-methyl-1H-pyrazole further enhances its appeal. Several efficient synthetic routes have been reported in the literature, allowing for large-scale production and easy modification. One common method involves the reaction of 5-methyl-1H-pyrazole with an azidoalkylating agent under mild conditions. This approach not only simplifies the synthesis but also minimizes side reactions and by-products, ensuring high purity and yield.

In terms of safety and handling, while 4-(azidomethyl)-5-methyl-1H-pyrazole is generally considered stable under standard laboratory conditions, it is important to follow standard safety protocols when working with azide-containing compounds. Proper ventilation, personal protective equipment (PPE), and adherence to established guidelines are essential to ensure safe handling and storage.

The future prospects for 4-(azidomethyl)-5-methyl-1H-pyrazole are promising. Ongoing research continues to uncover new applications and optimize existing ones. For instance, recent advancements in click chemistry have opened up new avenues for its use in bioconjugation and drug delivery systems. Additionally, the compound's potential as a precursor for advanced materials is being actively explored, with potential applications ranging from electronics to environmental remediation.

In conclusion, 4-(azidomethyl)-5-methyl-1H-pyrazole (CAS No. 2098005-33-3) is a multifaceted compound with a wide range of applications in both medicinal chemistry and materials science. Its unique chemical structure and reactivity make it an invaluable tool for researchers and scientists working in these fields. As research continues to advance, it is likely that new and innovative uses for this compound will be discovered, further solidifying its importance in modern scientific endeavors.

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